(Z)-1,4-dibromobut-2-ene
Overview
Description
(Z)-1,4-dibromobut-2-ene, also known as (Z)-1,4-dibromo-2-butene, is a chemical compound with the molecular formula C4H6Br2. It is a colorless liquid with a pungent odor and is commonly used in scientific research applications.
Scientific research applications
Electrocarboxylation in CO2-DMF Liquid Mixture: (Z)-1,4-dibromobut-2-ene has been explored for synthesizing dihydromuconic acid via cathodic carboxylation in a CO2-aprotic solvent system. However, the yield was low due to competing reductive debromodimerization and oligomerization processes (Grinberg et al., 1997).
Arene-catalyzed Lithiation and Reaction with Electrophiles: The compound underwent lithiation and reacted with electrophiles to yield 1,4- and 1,2-disubstituted compounds. The Z-diastereomer was predominantly formed in some cases (Guijarro & Yus, 1994).
Synthesis of 2-(2,4-Dibromobut-2-enoyl)benzoate: This chemical was used in a regioselective 2,4-dibromohydration of conjugated enynes, leading to the synthesis of important synthons towards natural products (Yuan et al., 2018).
Formation of 3,4,8,9-Tetrachloro-2,5,7,10-tetrahydro[1,6]dithiecine: The reaction of Z-1,4-dibromo-2,3-dichlorobut-2-ene yielded this compound as the principal product, characterized by X-Ray crystallography (Selegue et al., 2002).
Catalytic Formation of (Z)-1,4-But-2-ene Diols Using Water: This process represented a general, stereoselective method for forming 1,4-diol scaffolds from vinyl-substituted cyclic carbonate precursors, with water as a nucleophilic reagent (Guo et al., 2016).
Preparation of Tetrafluoroethylenated Zinc Reagent: (Z)-1,4-dibromobut-2-ene was involved in the preparation of novel multi-functionalized fluorine-containing organometallics, demonstrating the versatility of this compound in complex organometallic chemistry (Kajimoto et al., 2021).
Synthesis of 2,7-dimethylocta-2,4,6-triene-1,8-dial: This synthesis utilized (Z)-1,4-dibromobut-2-ene as a starting material, indicating its utility in the formation of complex organic molecules (Jian-xin, 2010).
Highly Stereoselective 1,4-Bromolactonization of Conjugated Enynes: This study highlights the use of (Z)-1,4-dibromobut-2-ene in a DABCO-catalyzed reaction, demonstrating its role in creating stereogenic centers and axially chiral allenes (Zhang et al., 2009).
properties
IUPAC Name |
(Z)-1,4-dibromobut-2-ene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6Br2/c5-3-1-2-4-6/h1-2H,3-4H2/b2-1- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMXLHIUHKIVPAB-UPHRSURJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=CCBr)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(/C=C\CBr)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-1,4-dibromobut-2-ene | |
CAS RN |
6974-12-5 | |
Record name | 2-Butene,4-dibromo- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23187 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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